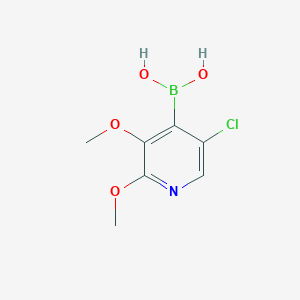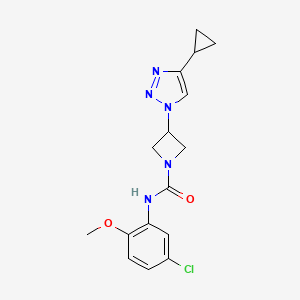![molecular formula C21H18F3N3O3 B2979315 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one CAS No. 2097897-96-4](/img/structure/B2979315.png)
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring and a trifluoromethyl-substituted phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one typically involves multiple steps:
Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and aldehyde precursors.
Linking the Quinoxaline and Pyrrolidine Rings: This step involves the formation of an ether linkage between the quinoxaline and pyrrolidine rings, typically through nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoxaline and phenoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline or phenoxy derivatives.
Substitution: Halogenated quinoxaline or phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(methyl)phenoxy]ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(chloromethyl)phenoxy]ethan-1-one: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a therapeutic agent. The combination of quinoxaline and pyrrolidine rings also contributes to its unique chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)14-4-3-5-15(10-14)29-13-20(28)27-9-8-16(12-27)30-19-11-25-17-6-1-2-7-18(17)26-19/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSARAYVOSFZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)


![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)

![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2979245.png)
![N-[2-(3-Fluorophenoxy)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2979246.png)
![4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2979247.png)
![2-oxo-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2979249.png)

![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)
